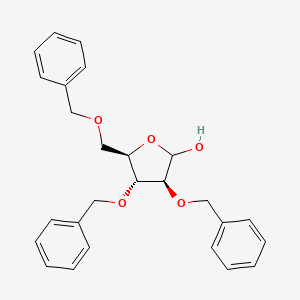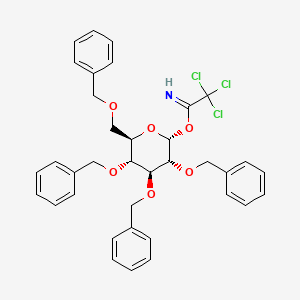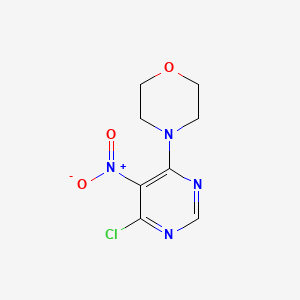
4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
説明
4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is a chemical compound with the formula C8H9ClN4O3 . It is used for research purposes . The compound is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The molecular weight of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is 244.64 . The exact structure of this compound is not provided in the search results. For a detailed molecular structure analysis, it would be best to refer to a reliable chemical database or use a molecular modeling software.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, and other characteristics. The molecular weight of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is 244.64 . Unfortunately, the boiling point and other physical and chemical properties were not available in the search results.科学的研究の応用
Antitumor Agents
- Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines, including 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine, revealed significant inhibition of proliferation in L1210 and H.Ep.2 cells, indicating potential as antitumor agents. The antiproliferative activity suggests a short-lived mechanism of action, possibly through alkylation (Thompson et al., 1997).
Structure Analysis
- Studies on the structure of 3-chloro-1-(4-morpholino-5-nitroimidazol-1-yl)propan-2-ol and its isomers have been conducted to determine the position of the morpholine residue in these compounds. These analyses provide insights into the molecular structure and stability of such compounds (Gzella et al., 2000).
Anticancer Research
- 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is an important intermediate for synthesizing biologically active compounds, particularly in anticancer drug research. Various derivatives of this compound have shown potential biological activities, making it a significant subject in the study of small molecule inhibitors for cancer treatment (Wang et al., 2016).
Antibacterial Evaluation
- The synthesis of thiazolo[4,5-d]pyrimidines, including morpholine substitutions, and their subsequent antibacterial evaluations highlight the potential of these compounds in developing new antibacterial agents (Rahimizadeh et al., 2011).
Interaction with DNA Repair Proteins
- Research into 2-amino-6-aryloxy-5-nitropyrimidines with morpholino substituents aimed at inactivating the human DNA repair protein O(6)-methylguanine-DNA methyltransferase (MGMT) showcases the compound's relevance in understanding DNA interactions and potential therapeutic applications (Lopez et al., 2011).
Synthesis and Antimicrobial Activity
- The synthesis of compounds involving morpholine and their examination for antibacterial and antimycotic activities indicate the importance of these compounds in developing new antimicrobial agents (Galkina et al., 2017).
Crystal Structures and Spectroscopic Properties
- The crystal structures of compounds like 4-methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine and 4-(3,4,4-trichloro-1-decylsulfanyl-2-nitro-buta-1,3-dienyl) morpholine have been determined, providing insights into the molecular geometry and spectroscopic properties of these compounds (Aydinli et al., 2010).
Safety And Hazards
The safety information for 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine indicates that it has several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, and appropriate safety measures should be taken when using it.
特性
IUPAC Name |
4-(6-chloro-5-nitropyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O3/c9-7-6(13(14)15)8(11-5-10-7)12-1-3-16-4-2-12/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPDXPRZNICKKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=NC=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428068 | |
| Record name | 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine | |
CAS RN |
54660-14-9 | |
| Record name | 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353591.png)
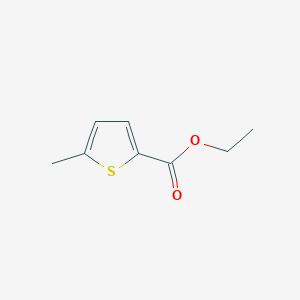
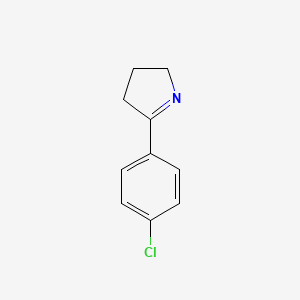
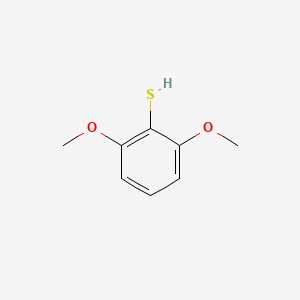
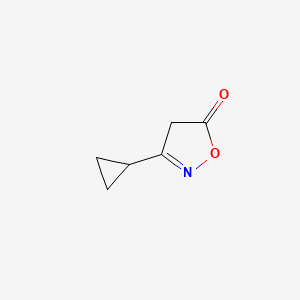
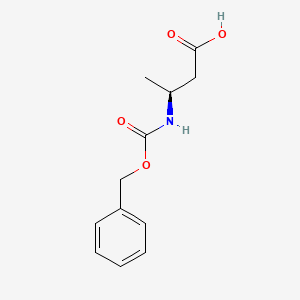
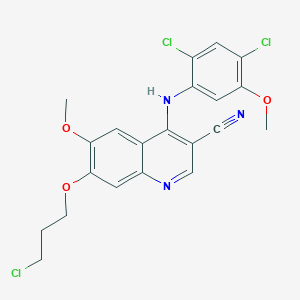
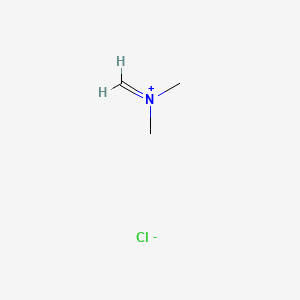


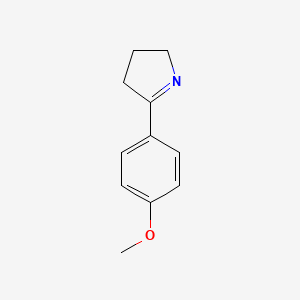
![4-[(R)-1,5-Dimethyl-4-hexenyl]-2-cyclohexene-1-one](/img/structure/B1353625.png)
